

molecular structure and weight of Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate

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Compound of Interest

Compound Name: Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate

Cat. No.: B070753

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An In-depth Technical Guide on Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and a detailed, plausible synthetic protocol for **Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate**. Due to the limited publicly available data on the specific biological activity of this molecule, this guide also explores the biological activity and associated signaling pathways of a closely related benzylpiperazine derivative, offering a valuable contextual framework for future research and drug development endeavors.

Molecular and Physicochemical Data

Quantitative data for **Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate** is summarized below. This information is crucial for experimental design, including reaction stoichiometry, and for the characterization of the compound.

| Property | Value |
|-------------------|---|
| Molecular Formula | C ₁₃ H ₁₈ N ₂ O ₃ |
| Molecular Weight | 250.29 g/mol |
| IUPAC Name | Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate |
| Canonical SMILES | <chem>C1CN(C(CN1)CO)C(=O)OCC2=CC=CC=C2</chem> |
| InChI Key | WYLJXEXNZWQHBJ-UHFFFAOYSA-N |

Experimental Protocols: Synthesis of Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate

While a specific, detailed experimental protocol for **Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate** is not readily available in the cited literature, a plausible and detailed synthetic route can be constructed based on established methods for analogous piperazine derivatives. The following protocol describes a two-step process starting from a protected piperazine precursor.

Step 1: Synthesis of (R)-1-Boc-3-hydroxymethyl piperazine

This initial step focuses on creating the chiral piperazine core with the necessary hydroxymethyl substituent. The synthesis starts from readily available chiral precursors.

- **Reaction:** Ethylenediamine and (S)-glycidol are reacted to form (R)-2-hydroxymethyl piperazine through a direct ring-closure reaction catalyzed by a suitable catalyst like copper chromite.
- **Protection:** The resulting (R)-2-hydroxymethyl piperazine is then protected with di-tert-butyl dicarbonate (Boc)₂O under alkaline conditions to yield 1,4-di-Boc-2-hydroxymethyl piperazine.
- **Selective Deprotection:** The 1,4-di-Boc-2-hydroxymethyl piperazine is subsequently hydrolyzed under controlled alkaline conditions to selectively remove one of the Boc groups, yielding (R)-1-Boc-3-hydroxymethyl piperazine[1].

Step 2: Benzylolation of the Piperazine Nitrogen

The final step involves the introduction of the benzyl carboxylate group onto the free nitrogen of the piperazine ring.

- **Reaction:** (R)-1-Boc-3-hydroxymethyl piperazine is dissolved in a suitable aprotic solvent, such as dichloromethane, in the presence of a base like triethylamine.
- **Addition of Benzyl Chloroformate:** The solution is cooled in an ice bath, and benzyl chloroformate is added dropwise.
- **Work-up:** The reaction mixture is stirred at room temperature until completion. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the final product, **Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate**[\[2\]](#).

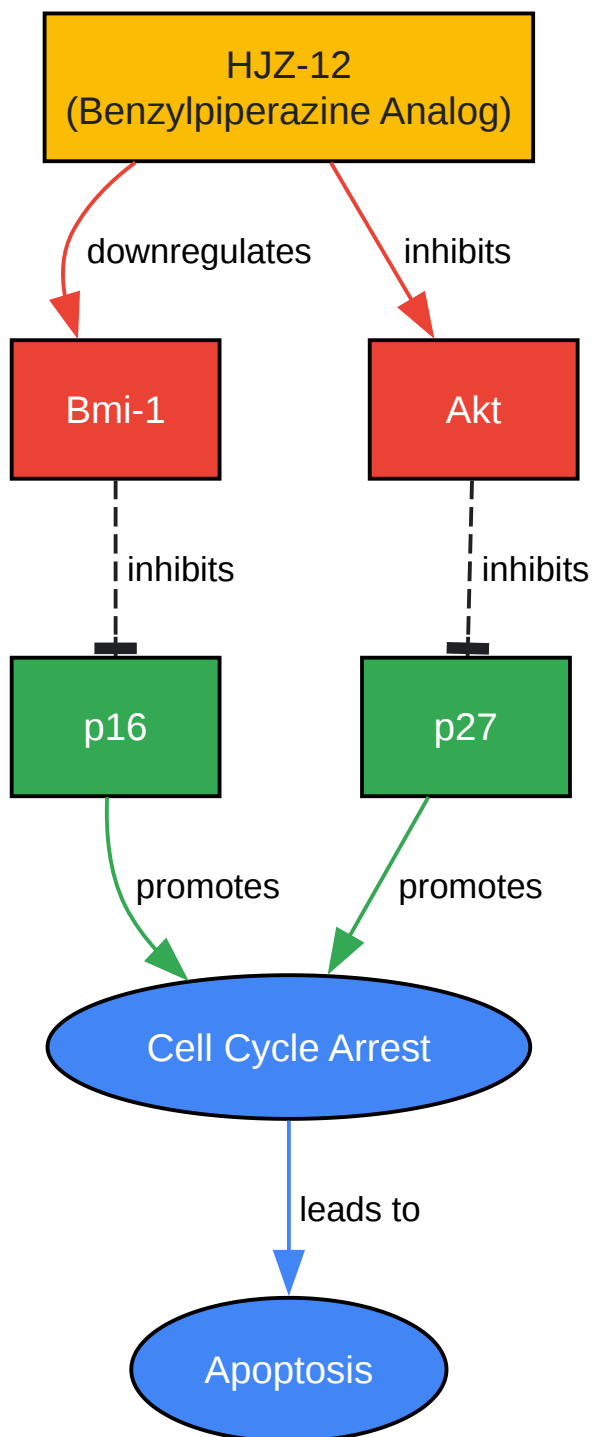
Biological Activity and Signaling Pathway of a Related Analog

Direct experimental data on the biological activity of **Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate** is not prominently available. However, research on structurally similar benzylpiperazine derivatives provides valuable insights into their potential therapeutic applications.

One such analog, the naftopidil-derived α 1D/1A antagonist 1-benzyl-N-(3-(4-(2-methoxyphenyl)piperazine-1-yl) propyl)-1H-indole-2-carboxamide (HJZ-12), has been shown to induce apoptosis in benign prostatic hyperplasia (BPH) cells. Notably, this pro-apoptotic effect is independent of its α 1-adrenoceptor blocking activity[\[3\]](#).

The mechanism of action for HJZ-12 involves the modulation of key signaling pathways that regulate cell cycle and apoptosis. Specifically, HJZ-12 has been observed to influence the Bmi-1/p16 and Akt/p27 pathways. The downregulation of Bmi-1 leads to an upregulation of the tumor suppressor p16, which in turn promotes cell cycle arrest. Concurrently, the inhibition of the Akt signaling pathway results in the stabilization and activation of the cell cycle inhibitor p27[\[3\]](#).

The following diagram illustrates the proposed signaling pathway through which the analog HJZ-12 exerts its pro-apoptotic effects.



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Caption: Proposed signaling pathway for the pro-apoptotic effects of a benzylpiperazine analog.

This guide serves as a foundational resource for researchers interested in **Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate**. The provided synthetic protocol offers a practical starting point for its preparation, while the information on a related analog's biological activity suggests potential avenues for investigating its therapeutic properties. Further experimental validation is necessary to elucidate the specific biological functions of the title compound.

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